molecular formula C9H9NO5 B14902632 6-Methoxy-5-(methoxycarbonyl)picolinic acid

6-Methoxy-5-(methoxycarbonyl)picolinic acid

Cat. No.: B14902632
M. Wt: 211.17 g/mol
InChI Key: OIMSGXNQGMILMR-UHFFFAOYSA-N
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Description

6-Methoxy-5-(methoxycarbonyl)picolinic acid is an organic compound with the molecular formula C8H7NO4 It is a derivative of picolinic acid, featuring a methoxy group and a methoxycarbonyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-5-(methoxycarbonyl)picolinic acid typically involves the esterification of picolinic acid derivatives. One common method is the reaction of 6-methoxypyridine-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-5-(methoxycarbonyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The methoxy and methoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

6-Methoxy-5-(methoxycarbonyl)picolinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-5-(methoxycarbonyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes or interact with receptors to alter cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position.

    6-Methylpicolinic acid: Similar structure with a methyl group instead of a methoxy group.

    Nicotinic acid: An isomer with the carboxyl group at the 3-position.

    Isonicotinic acid: An isomer with the carboxyl group at the 4-position.

Uniqueness

6-Methoxy-5-(methoxycarbonyl)picolinic acid is unique due to the presence of both methoxy and methoxycarbonyl groups, which impart distinct chemical properties and reactivity. These functional groups enhance its solubility, stability, and potential for forming various derivatives, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

6-methoxy-5-methoxycarbonylpyridine-2-carboxylic acid

InChI

InChI=1S/C9H9NO5/c1-14-7-5(9(13)15-2)3-4-6(10-7)8(11)12/h3-4H,1-2H3,(H,11,12)

InChI Key

OIMSGXNQGMILMR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)C(=O)O)C(=O)OC

Origin of Product

United States

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